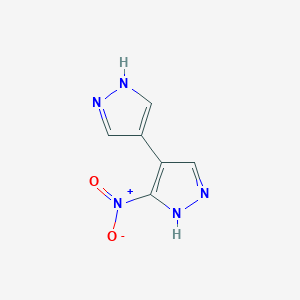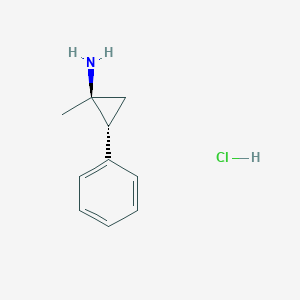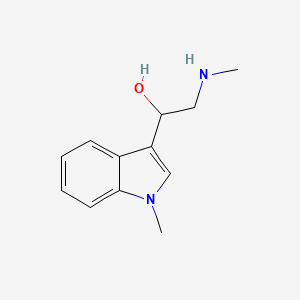
3-Nitro-4,4'-bipyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4,4’-bipyrazole typically involves the nitration of 4,4’-bipyrazole. One common method includes the treatment of 4,4’-bipyrazole with acetyl nitrate in trifluoroacetic acid . This method is highly selective and yields the desired nitro compound efficiently.
Industrial Production Methods: While specific industrial production methods for 3-Nitro-4,4’-bipyrazole are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and high yield. The use of continuous flow reactors and advanced nitration techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitro-4,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 3-amino-4,4’-bipyrazole.
Substitution: Formation of various substituted bipyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitro-4,4’-bipyrazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds and energetic materials.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with high stability and specific reactivity.
Mécanisme D'action
The mechanism of action of 3-Nitro-4,4’-bipyrazole primarily involves its ability to undergo various chemical transformations due to the presence of the nitro group. The nitro group can participate in redox reactions, nucleophilic substitutions, and other chemical processes, making it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3,3’-Dinitro-4,4’-bipyrazole
- 3,5-Dinitro-4,4’-bipyrazole
- 3,3’,5-Trinitro-4,4’-bipyrazole
- 3,3’,5,5’-Tetranitro-4,4’-bipyrazole
Comparison: 3-Nitro-4,4’-bipyrazole is unique due to its specific nitration pattern, which imparts distinct chemical properties compared to its more heavily nitrated counterparts. For instance, while 3,3’,5,5’-Tetranitro-4,4’-bipyrazole exhibits higher energy content and thermal stability, 3-Nitro-4,4’-bipyrazole offers a balance between reactivity and stability, making it suitable for a broader range of applications .
Propriétés
Formule moléculaire |
C6H5N5O2 |
|---|---|
Poids moléculaire |
179.14 g/mol |
Nom IUPAC |
5-nitro-4-(1H-pyrazol-4-yl)-1H-pyrazole |
InChI |
InChI=1S/C6H5N5O2/c12-11(13)6-5(3-9-10-6)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10) |
Clé InChI |
RTOLQGUSKACYLE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1)C2=C(NN=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)


![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![3-[3-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13587583.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)

